Cas no 126268-58-4 (2-(bromomethyl)-5-phenylPyridine)

2-(Bromomethyl)-5-phenylpyridine is a brominated heteroaromatic compound featuring a reactive bromomethyl group attached to a phenyl-substituted pyridine core. This structure makes it a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions, cross-coupling methodologies, and the construction of more complex heterocyclic systems. The bromomethyl group offers selective reactivity for further functionalization, while the phenylpyridine scaffold contributes to its utility in pharmaceutical and agrochemical applications. Its stability under standard conditions and compatibility with a range of reagents enhance its practicality in multistep syntheses. Suitable for use in palladium-catalyzed transformations, it serves as a key precursor in the development of bioactive molecules and functional materials.
2-(bromomethyl)-5-phenylPyridine structure
126268-58-4 structure
Product Name:2-(bromomethyl)-5-phenylPyridine
CAS No:126268-58-4
MF:C12H10BrN
MW:248.118502140045
CID:2104570
PubChem ID:15171301
Update Time:2025-06-13

2-(bromomethyl)-5-phenylPyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(bromomethyl)-5-phenylPyridine
    • SCHEMBL9179273
    • 2-bromomethyl-5-phenylpyridine
    • E76756
    • ZUEAYEZMEVUQRZ-UHFFFAOYSA-N
    • 126268-58-4
    • 5-phenyl-2-picolyl bromide
    • DA-13261
    • BS-53258
    • Inchi: 1S/C12H10BrN/c13-8-12-7-6-11(9-14-12)10-4-2-1-3-5-10/h1-7,9H,8H2
    • InChI Key: ZUEAYEZMEVUQRZ-UHFFFAOYSA-N
    • SMILES: BrCC1C=CC(=CN=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 246.99966g/mol
  • Monoisotopic Mass: 246.99966g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 12.9Ų

2-(bromomethyl)-5-phenylPyridine Pricemore >>

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Additional information on 2-(bromomethyl)-5-phenylPyridine

Recent Advances in the Application of 2-(Bromomethyl)-5-phenylpyridine (CAS: 126268-58-4) in Chemical Biology and Pharmaceutical Research

The compound 2-(bromomethyl)-5-phenylpyridine (CAS: 126268-58-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research brief aims to summarize the latest findings and advancements related to this compound, focusing on its synthetic utility, biological relevance, and potential therapeutic implications.

Recent studies have highlighted the role of 2-(bromomethyl)-5-phenylpyridine as a crucial building block in the development of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness in the synthesis of pyridine-based compounds targeting protein kinases involved in cancer progression. The bromomethyl group at the 2-position provides an excellent handle for further functionalization, enabling the creation of diverse molecular architectures with tailored biological activities.

In the realm of drug discovery, researchers have utilized 126268-58-4 as a precursor for the development of potential antiviral agents. A recent preprint from Bioorganic & Medicinal Chemistry Letters (2024) described its incorporation into novel compounds showing promising activity against RNA viruses. The phenylpyridine core structure appears to contribute to enhanced membrane permeability, while the bromomethyl group allows for strategic modifications to optimize pharmacokinetic properties.

From a synthetic chemistry perspective, innovative methodologies have been developed to improve the efficiency of 2-(bromomethyl)-5-phenylpyridine production. A 2023 ACS Catalysis report detailed a novel catalytic system that achieves higher yields and better regioselectivity in the bromination of 5-phenylpyridine derivatives. These advancements address previous challenges in the large-scale preparation of this important intermediate, potentially lowering production costs for pharmaceutical applications.

The compound has also found applications in chemical biology as a versatile linker for protein modification. Recent work published in Bioconjugate Chemistry (2024) demonstrated its utility in creating stable protein-polymer conjugates, with the bromomethyl group serving as an effective site for nucleophilic substitution reactions with cysteine residues. This approach shows promise for the development of next-generation bioconjugates with improved stability and functionality.

Looking forward, the unique chemical properties of 2-(bromomethyl)-5-phenylpyridine continue to inspire innovative applications across multiple therapeutic areas. Ongoing research is exploring its potential in targeted drug delivery systems and as a scaffold for the development of proteolysis targeting chimeras (PROTACs). The compound's ability to serve as a bifunctional linker makes it particularly valuable in these emerging technologies that require precise molecular engineering.

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